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UTX protein (1264-1273)

Cat. No.: B1575403
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Description

Overview of UTX/KDM6A as a Histone Demethylase

UTX/KDM6A is a histone demethylase that plays a pivotal role in regulating gene expression. nih.gov It specifically targets di- and tri-methylated histone H3 lysine (B10760008) 27 (H3K27me2/3), which are epigenetic marks associated with gene repression. nih.govpnas.org

UTX/KDM6A is a key enzyme responsible for removing the methyl groups from H3K27me2/3. pnas.orgnih.govtandfonline.com This demethylation activity is crucial for the activation of genes that are silenced by these repressive marks. nih.govembopress.org The catalytic activity resides within its Jumonji C (JmjC) domain. nih.gov The enzyme's specificity for H3K27 is achieved through the cooperation of the JmjC domain and a novel zinc-binding domain, which recognize two separate segments of the histone H3 tail. nih.gov This dual-recognition mechanism ensures that UTX can discriminate H3K27me3/2 from other methylated lysines, including the structurally similar H3K9me3/2. nih.govrcsb.org

The process of demethylation by UTX is complex and can be influenced by other histone modifications. For instance, asymmetrical dimethylation of H3R26 and H3R17 can decrease the demethylation activity of UTX, while phosphorylation of H3S28 completely abolishes it. nih.gov This highlights the intricate cross-talk between different histone modifications in regulating gene expression.

It's important to note that UTX can also function independently of its catalytic demethylase activity. pnas.orgplos.orgbohrium.com In some contexts, its role as a scaffolding protein to recruit other regulatory complexes is more critical for gene activation. tandfonline.compnas.org

The Polycomb Repressive Complex 2 (PRC2) is the enzyme complex responsible for adding the repressive methyl marks to H3K27. plos.orgpnas.orgnih.gov UTX/KDM6A directly opposes the function of PRC2 by removing these marks. nih.govtandfonline.com This antagonistic relationship between UTX and PRC2 is fundamental for establishing and maintaining appropriate patterns of gene expression during development and in response to cellular signals. embopress.orgpnas.org

An imbalance between the activities of UTX and PRC2 has been implicated in various human cancers. nih.govnih.gov Loss-of-function mutations in UTX or gain-of-function mutations in the catalytic subunit of PRC2, EZH2, can lead to an oncogenic advantage for PRC2, resulting in aberrant gene silencing. nih.gov

Contextualization of the UTX Protein (1264-1273) Peptide as a Bioactive Region

While the broader functions of UTX are well-documented, specific regions of the protein can have distinct bioactive properties. Peptides, which are short chains of amino acids, can be designed to mimic the function of specific protein domains and can possess antimicrobial, anticancer, or immunomodulatory activities. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com The (1264-1273) region of the UTX protein falls within a helical domain that is part of the C-terminal catalytic fragment. nih.gov The study of such specific peptide regions can provide insights into the protein's function and offer potential therapeutic avenues.

Hierarchical Organization of UTX Protein Domains and the Location of the (1264-1273) Region

The UTX protein is a large, multi-domain protein. Its structure can be broadly divided into several key regions:

N-terminal Tetratricopeptide Repeat (TPR) domains: These domains are involved in mediating protein-protein interactions. nih.gov

Intrinsically Disordered Region (IDR): A large, flexible region in the middle of the protein. mdpi.com

C-terminal Catalytic Region: This region contains the Jumonji C (JmjC) domain, which is responsible for the demethylase activity, and a zinc-binding domain that contributes to substrate specificity. nih.govnih.gov

The (1264-1273) region is located within the C-terminal portion of the UTX protein. Specifically, crystal structure analysis places a helical domain spanning residues 1269–1314. nih.gov Therefore, the (1264-1273) peptide is situated at the beginning of this helical domain, adjacent to the JmjC domain. nih.gov

Table 1: Key Domains of the UTX/KDM6A Protein

DomainLocation (Residues)Primary Function
Tetratricopeptide Repeat (TPR)N-terminusProtein-protein interactions nih.gov
Intrinsically Disordered RegionMiddleFlexible scaffolding mdpi.com
Jumonji C (JmjC) DomainC-terminus (933–1047, 1078–1268)Catalytic demethylation of H3K27me2/3 nih.gov
Zinc-binding DomainC-terminus (1315–1378)Substrate specificity for H3K27 nih.gov
Helical DomainC-terminus (886–902, 1269–1314, 1379–1395)Structural component of the catalytic region nih.gov

This table provides an overview of the major functional domains within the UTX/KDM6A protein and their approximate locations based on available structural data.

Properties

sequence

ALIAAGKEII

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

UTX protein (1264-1273)

Origin of Product

United States

Molecular Characterization and Structural Attributes of the Utx Protein 1264 1273 Region

Amino Acid Sequence of the UTX Protein (1264-1273) Peptide: ALIAAGKEII

The primary structure of the UTX protein region from position 1264 to 1273 consists of the following amino acid sequence: Alanine (B10760859) (A), Leucine (L), Isoleucine (I), Alanine (A), Alanine (A), Glycine (G), Lysine (B10760008) (K), Glutamic Acid (E), Isoleucine (I), Isoleucine (I). This sequence is represented by the one-letter code ALIAAGKEII.

Positional Integration of the (1264-1273) Region within UTX

The 1264-1273 peptide is strategically located within the C-terminal portion of the UTX protein, in close proximity to functionally crucial domains.

Proximity to the Jumonji C (JmjC) Catalytic Domain

The UTX protein contains a catalytically active Jumonji C (JmjC) domain, which is responsible for its histone demethylase activity. pnas.orgsdbonline.org This domain is located in the C-terminal half of the protein. researchgate.net The 1264-1273 region is situated near the JmjC domain, which in human UTX spans residues 933–1047 and 1078–1268. nih.gov The close proximity of the 1264-1273 peptide to the JmjC domain suggests a potential role in modulating its catalytic function.

Contribution of the (1264-1273) Region to Overall UTX Protein Structure

The 1264-1273 region is an integral part of the catalytic fragment of UTX and has significant implications for its interaction with its primary substrate, histone H3.

Role in the Catalytic Fragment of UTX/KDM6A

The catalytic functionality of UTX is contained within a C-terminal fragment of the protein. nih.govrcsb.org Crystal structures of this catalytic fragment have been solved, providing detailed insights into its architecture. nih.govrcsb.org The 1264-1273 region is a component of this catalytic fragment. While not directly participating in the catalytic reaction, its position at the boundary of the JmjC domain and a subsequent helical domain indicates a role in maintaining the correct three-dimensional structure necessary for enzymatic activity. nih.gov

Structural Implications for Histone H3 Binding and Recognition

In-depth Analysis of the UTX Protein (1264-1273) Region Remains Elusive in Current Scientific Literature

Despite extensive investigation into the UTX (Ubiquitously Transcribed Tetratricopeptide Repeat on the X chromosome) protein, a critical histone demethylase involved in gene regulation, specific detailed research focusing solely on the 10-amino-acid segment spanning residues 1264-1273 is not available in the current body of scientific literature. While the broader domains of the UTX protein, such as the Jumonji C (JmjC) and tetratricopeptide repeat (TPR) domains, have been the subject of numerous studies, the specific molecular and structural characteristics of this short peptide region have not been independently characterized.

General principles of protein biochemistry suggest that the conformational dynamics and stability of a short peptide segment like UTX (1264-1273) would be influenced by its amino acid composition and its interactions with neighboring residues within the full-length protein. However, without dedicated studies on this specific fragment, any discussion of its intrinsic properties remains speculative. Research on other peptides and protein domains indicates that flexibility and stability are crucial for biological function, but these general concepts cannot be directly extrapolated to the UTX (1264-1273) region without specific experimental data. nih.gov

Enzymatic Mechanisms and Biochemical Contributions of the Utx Protein 1264 1273 Region

Contribution to H3K27me3/2 Demethylase Activity

The demethylation of di- and trimethylated H3K27 is a pivotal function of UTX, directly opposing the activity of the Polycomb Repressive Complex 2 (PRC2) and facilitating gene activation. nih.gov The JmjC domain, where the 1264-1273 region resides, forms the structural and functional core required for this enzymatic process. nih.gov

The specificity of a histone demethylase is determined by its ability to recognize and bind not only the methylated lysine (B10760008) but also the surrounding amino acid sequence of the histone tail. scispace.com Structural studies of the UTX catalytic domain reveal a complex binding interface. nih.gov While a distinct zinc-binding domain recognizes residues 17-21 of the H3 tail, the JmjC domain itself directly interacts with H3 residues 25-33. nih.gov This interaction involves sequence-specific recognition of key residues such as H3R26, H3A29, and H3P30, which ensures that UTX precisely targets the H3K27 mark. nih.gov

The 1264-1273 region, as an integral part of the JmjC domain's folded structure, contributes to the formation of the enzymatic pocket. Its specific amino acid sequence helps shape the topography of the active site, ensuring the correct orientation and stabilization of the H3 histone tail. Although not directly binding the substrate itself, this region's structural role is crucial for maintaining the integrity of the binding site that accommodates the H3 peptide for subsequent demethylation.

Specificity is also intrinsically linked to the domain's structure. Mutations within the JmjC domain, even in non-catalytic residues, can disrupt the enzyme's function, underscoring the importance of the entire domain's structural integrity. nih.gov The 1264-1273 region helps maintain the precise three-dimensional arrangement required to distinguish H3K27 from other methylated lysines (e.g., H3K9), thereby ensuring the high specificity of UTX. This structural role is critical for preventing off-target demethylation and maintaining epigenetic fidelity.

Interaction with Cofactors Essential for Demethylase Activity (e.g., Fe(II), α-ketoglutarate, ascorbate)

UTX is a non-heme iron enzyme that requires several cofactors to execute its catalytic function, a characteristic of the JmjC domain-containing protein family. nih.gov The JmjC domain creates an enzymatically active pocket that houses conserved residues responsible for binding an iron(II) ion (Fe(II)) and α-ketoglutarate (also known as 2-oxoglutarate). nih.gov

The catalytic cycle begins with the binding of α-ketoglutarate and the histone substrate to the active site. Molecular oxygen then coordinates with the Fe(II) ion, leading to the oxidative decarboxylation of α-ketoglutarate to succinate. This process generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, which performs the demethylation of H3K27. The region spanning amino acids 1264-1273 contributes to the structural framework that correctly positions the key Fe(II)-coordinating residues (two histidines and one glutamate in KDM6A) and the α-ketoglutarate molecule. nih.gov

Ascorbate (Vitamin C) plays a crucial, albeit indirect, role. In instances where the catalytic cycle becomes uncoupled, the iron ion can be oxidized to the inactive ferric (Fe(III)) state without substrate demethylation. Ascorbate acts as a reducing agent to regenerate the catalytically active Fe(II) state, allowing the enzyme to continue its function.

Table 1: Cofactors for UTX Demethylase Activity

Cofactor Role in Catalysis
Fe(II) (Iron) Central catalytic metal ion; binds molecular oxygen and facilitates the generation of the reactive ferryl-oxo intermediate.
α-ketoglutarate Co-substrate; undergoes oxidative decarboxylation to drive the formation of the ferryl-oxo species.

| Ascorbate | Reducing agent; regenerates the active Fe(II) state from the inactive Fe(III) state after uncoupled reaction cycles. |

Analysis of Demethylase-Dependent versus Demethylase-Independent Functions Mediated by the (1264-1273) Region

Demethylase-Dependent Functions: These functions are a direct result of H3K27me3/2 demethylation. By removing this repressive mark, UTX activates the expression of key developmental genes, most notably the HOX gene clusters that are critical for body patterning. nih.gov The integrity of the 1264-1273 region is essential for the catalytic activity that drives these processes.

Demethylase-Independent Functions: UTX can act as a scaffold or adaptor protein in larger protein complexes. A prominent demethylase-independent role involves mediating a functional interaction between lineage-defining T-box transcription factors and the BRG1-containing SWI/SNF chromatin remodeling complex. nih.govnih.govresearchgate.net In this capacity, UTX facilitates general chromatin remodeling to regulate gene expression. nih.govresearchgate.net The existence of a closely related and catalytically inactive homolog on the Y chromosome, UTY, which can compensate for some UTX functions, provides strong evidence for the importance of these non-enzymatic roles. nih.gov The 1264-1273 region contributes to the stable protein fold required for UTX to engage with complexes like SWI/SNF.

Table 2: Comparison of UTX Functions

Feature Demethylase-Dependent Functions Demethylase-Independent Functions
Primary Mechanism Catalytic removal of H3K27me3/2 marks. Scaffolding protein within larger complexes.
Key Molecular Outcome Reversal of Polycomb-mediated gene silencing. General chromatin remodeling and transcription factor recruitment.
Core Protein Complex Functions within the MLL3/4 COMPASS-like complexes. nih.gov Interacts with the BRG1-containing SWI/SNF complex. nih.govresearchgate.net
Biological Examples Activation of HOX genes during embryonic development. nih.gov Regulation of T-box family member-dependent gene expression. nih.govresearchgate.net

Protein Protein Interactions and Complex Formation Involving the Utx Protein 1264 1273 Region

Interactions with Mixed-Lineage Leukemia (MLL) Complexes (MLL3 and MLL4) and Histone H3 Lysine (B10760008) 4 Methylation

The UTX protein is a key component of the Mixed-Lineage Leukemia (MLL) 3 and MLL4 complexes, which are histone methyltransferases. sdbonline.orgnih.gov These complexes play a crucial role in the methylation of histone H3 on lysine 4 (H3K4), a mark associated with active chromatin regions. sdbonline.org The interaction between UTX and the MLL3/4 complexes is thought to be mediated, at least in part, by a direct binding of UTX to the C-terminus of MLL3/MLL4. nih.govaacrjournals.org This association allows for a coordinated regulation of histone modifications, where UTX's H3K27 demethylase activity is coupled with the H3K4 methyltransferase activity of the MLL3/4 complexes. nih.gov

This coordinated activity is particularly important for the transition of enhancers from an inactive or poised state to an active state. nih.gov The presence of UTX within the MLL3/4 complexes facilitates the removal of the repressive H3K27me3 mark, while MLL3/4 catalyze the deposition of the activating H3K4me1 mark. nih.gov Research has shown that the loss of UTX can lead to a significant reduction in H3K4me1 levels at enhancers, highlighting the importance of this interaction for proper enhancer function. nih.gov Furthermore, UTX knockdown has been demonstrated to decrease the levels of both MLL4 and H3K4me3 at the promoters of certain genes, indicating that UTX is required for the proper recruitment and/or activity of the MLL4 complex at these locations. aacrjournals.org

Interacting ComplexKey SubunitsFunction of Interaction
MLL3/MLL4MLL3, MLL4, ASH2L, WDR5, RBBP5Coordinated H3K27 demethylation and H3K4 methylation for gene activation pnas.org

Engagement with Chromatin Remodeling Complexes (e.g., SWI/SNF complex via BRG1)

UTX has been shown to interact with chromatin remodeling complexes, notably the SWI/SNF complex, through its association with the ATPase subunit BRG1. ijbs.compnas.org The SWI/SNF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing gene expression. ebi.ac.ukelifesciences.org The interaction between UTX and BRG1 suggests a mechanism for coupling H3K27 demethylation with the physical remodeling of chromatin, providing a multi-layered approach to gene activation. ijbs.compnas.org

This functional interaction is crucial for the activation of specific gene programs during development. ijbs.com For instance, UTX can mediate the interaction between lineage-defining transcription factors and a BRG1-containing SWI/SNF complex, thereby facilitating the activation of target genes. ijbs.com The association of UTX and MLL4 with SWI/SNF complex subunits has been observed in mouse embryonic stem cells, further supporting the model of a coordinated effort between histone modification and chromatin remodeling complexes in regulating gene expression. researchgate.net

Interacting ComplexKey SubunitFunction of Interaction
SWI/SNFBRG1Coupling of H3K27 demethylation with ATP-dependent chromatin remodeling for gene activation ijbs.compnas.org

Modulation of Interactions by Alternative Splicing Events within or near the (1264-1273) Region (e.g., exons 12-17 affecting PR-DUB and MiDAC complex binding)

The region of the UTX gene encompassing exons 12-17, which is near the 1264-1273 amino acid segment, undergoes extensive alternative splicing. nih.govbiorxiv.org These splicing events can significantly impact the protein-protein interactions of UTX. nih.gov Mass spectrometry analyses have revealed that this region is important for the binding of UTX to the Polycomb Repressive Deubiquitinase (PR-DUB) and the Mitotic Deacetylase Complex (MiDAC). nih.govbiorxiv.org

Different UTX isoforms generated through alternative splicing exhibit distinct interaction profiles. nih.govnih.gov For example, a novel UTX isoform that lacks both exon 14 and exon 16 fails to interact with members of the PR-DUB and MiDAC complexes. nih.govnih.gov This demonstrates that alternative splicing within this region can act as a regulatory switch, controlling the association of UTX with other chromatin regulatory complexes. nih.govbiorxiv.org The inclusion or exclusion of specific exons can therefore dictate the functional context in which UTX operates. researchgate.net

Splicing EventAffected ExonsImpact on Protein Interactions
Isoform lacking exon 14 and 1614, 16Loss of interaction with PR-DUB and MiDAC complexes nih.govnih.gov

Other Identified or Predicted Protein Binding Partners Influenced by the (1264-1273) Region

The 1264-1273 region of UTX is situated within a larger domain that is likely involved in mediating a variety of protein-protein interactions beyond the well-characterized associations with MLL and SWI/SNF complexes.

UTX functions as a transcriptional co-activator by facilitating the removal of repressive histone marks. nih.gov This activity is often carried out in concert with other co-activators that are recruited to the transcriptional machinery. nih.gov The process of transcriptional activation is a highly regulated sequence of events, often initiated by the removal of repressor complexes, a process in which UTX is directly involved. nih.gov While specific interactions with other co-activators and co-repressors that are directly mediated by the 1264-1273 region are still being elucidated, the role of UTX as a scaffold protein suggests that this region may contribute to the assembly of larger transcriptional complexes. nih.gov

A significant interaction has been identified between UTX and the histone acetyltransferase CREB-binding protein (CBP). nih.govtandfonline.com This interaction appears to be a form of reciprocal control, where both proteins influence the activity of the other to regulate the state of chromatin. UTX and CBP have been shown to be physically associated in vivo and colocalize at many sites on the genome that are marked by H3K27 acetylation (H3K27ac). tandfonline.comnih.gov

The direct binding of UTX to CBP is thought to functionally couple their enzymatic activities. nih.gov This allows for the efficient and sequential removal of the repressive H3K27me3 mark by UTX, followed by the addition of the activating H3K27ac mark by CBP. nih.gov Knockdown of UTX has been shown to lead to a decrease in H3K27ac levels, suggesting that UTX is required for maintaining normal levels of this activating mark, likely through its interaction with CBP. nih.govresearchgate.net Conversely, the activity of CBP can also influence the local chromatin environment, potentially affecting the recruitment and activity of UTX. The UTX-MLL4 complex can enhance p300/CBP-dependent H3K27 acetylation by stimulating the recruitment of p300/CBP. nih.gov

Interacting ProteinFunction of Interaction
CREB-binding protein (CBP)Reciprocal control and coordination of H3K27 demethylation and acetylation nih.govtandfonline.comnih.gov

Regulatory Roles of the Utx Protein 1264 1273 Region in Key Biological Processes

Regulation of Gene Expression and Transcriptional Activation

The C-terminal region of UTX is a pivotal player in transcriptional control, primarily by counteracting the repressive effects of Polycomb group (PcG) proteins. core.ac.uk By demethylating H3K27me3, a hallmark of Polycomb-mediated gene silencing, this domain facilitates a switch to a transcriptionally permissive chromatin state, which is essential for the activation of key developmental genes. uniprot.orgcore.ac.uk

Homeotic (HOX) Gene Regulation

The precise spatial and temporal expression of Homeotic (HOX) genes is fundamental for establishing the body plan during embryonic development. The UTX C-terminal domain is essential for the proper activation and maintenance of HOX gene expression. core.ac.uk It achieves this by directly binding to HOX gene loci, such as HOXB1, and removing the repressive H3K27me3 marks. researchgate.net This demethylase activity is critical during the onset of zygotic gene transcription to prevent the inappropriate establishment of long-term PcG-mediated repression in tissues where HOX genes should be active. nih.gov Studies in Drosophila have shown that the catalytic activity of the UTX JmjC domain is indispensable for normal HOX gene expression; its absence leads to stochastic loss of HOX gene activity. core.ac.uknih.gov Furthermore, the UTX C-terminal region facilitates the recruitment of other transcriptional activators. For instance, it physically interacts with C-terminal binding protein (CtBP), which assists in its recruitment to HOX gene promoters, creating a platform for a dynamic switch from a repressive to an active epigenetic state. uniprot.org

Interactive Data Table: Key Factors in UTX-Mediated HOX Gene Regulation

Gene/Protein Role in Regulation Supporting Evidence
HOXB1 A direct target gene of UTX. UTX binds to the HOXB1 locus to remove H3K27me3 marks, which is required for its activation during differentiation. researchgate.net
Polycomb Repressive Complex 2 (PRC2) Antagonized by UTX. PRC2 deposits the repressive H3K27me3 mark, which is removed by the catalytic activity of UTX's JmjC domain. core.ac.uk

| CtBP | Interacting Co-regulator. | Physically interacts with UTX and potentially assists in its recruitment to HOX gene loci for derepression. uniprot.org |

Zygotic Genome Activation (ZGA) in Embryonic Development

Zygotic Genome Activation (ZGA) is a critical developmental transition where the embryonic genome is first transcribed, taking over control from maternal gene products. The UTX protein, through its C-terminal domain, is an essential factor for this process. nih.gov The regulation of ZGA is closely linked to the removal of repressive H3K27me3 marks, which would otherwise silence key zygotic genes. nih.gov Research indicates that UTX functions as a crucial regulator during ZGA, influencing early embryonic development. Its histone demethylase activity is vital for the proper expression of ZGA marker genes, highlighting its role in initiating the embryonic transcriptional program. nih.gov

Contribution to Cell Fate Determination and Differentiation Programs

The UTX C-terminal region plays a multifaceted role in guiding cell fate decisions and executing differentiation programs. It participates in the development of multiple germ layers and is crucial for the specification of various cell lineages, often through mechanisms that are both dependent on and independent of its catalytic activity.

Embryonic Development (e.g., cardiac, muscle, ectoderm, mesoderm)

The proper formation of embryonic tissues and organs relies on the precise gene regulation orchestrated by UTX.

Cardiac Development: UTX is a central factor in heart development. It is recruited to cardiac-specific enhancers by associating with core cardiac transcription factors (GATA4, NKX2-5, SRF, TBX5). nih.gov Within this complex, the UTX C-terminal domain facilitates the recruitment of the Brg1-containing SWI/SNF chromatin remodeling complex, a function that can be independent of its demethylase activity, to activate the cardiac gene program. nih.gov

Muscle Development (Myogenesis): During myogenesis, UTX is targeted to muscle-specific genes, such as Myogenin and Creatine Kinase, Muscle (CKm), by the transcriptional activator Six4. nih.govresearchgate.net This recruitment leads to the removal of repressive H3K27me3 marks from the gene loci. nih.gov The demethylase activity of UTX is critical for the expression of the transcription factor myogenin, which drives the differentiation of muscle progenitors and is necessary for muscle regeneration after injury. nih.govnih.gov

Ectoderm and Mesoderm Formation: UTX contributes significantly to the establishment of the ectoderm and mesoderm germ layers during the differentiation of embryonic stem cells. nih.govnih.gov Interestingly, this contribution is independent of its H3K27 demethylase activity, indicating that the protein's role as a scaffold or interaction hub within its C-terminal region is paramount for the proper activation of ectodermal and mesodermal genes. nih.govnih.gov

Interactive Data Table: UTX's Role in Embryonic Lineage Differentiation

Lineage Key Function of UTX C-Terminal Region Catalytic Activity Requirement Key Interacting Factors/Target Genes
Cardiac Recruits Brg1-SWI/SNF complex to cardiac enhancers. Independent GATA4, NKX2-5, SRF, TBX5 nih.gov
Muscle Demethylates H3K27me3 at muscle-specific gene loci. Dependent Six4, Myogenin, CKm nih.govresearchgate.netnih.gov
Ectoderm Required for proper activation of ectodermal genes. Independent Not specified nih.govnih.gov

| Mesoderm | Required for proper activation of mesodermal genes. | Independent | Not specified nih.govnih.gov |

Stem Cell Pluripotency and Reprogramming

The UTX C-terminal domain is involved in the intricate network that governs the pluripotency of stem cells and the process of somatic cell reprogramming. nih.gov While its demethylase activity can resolve bivalent (both active and repressive marks) promoters at differentiation-specific genes, it also has crucial non-catalytic functions. researchgate.net UTX and its Y-chromosome paralog, UTY, function redundantly to maintain the pluripotent state in human embryonic stem cells. medlineplus.gov This function is independent of demethylase activity and involves ensuring the proper genomic localization and binding of core pluripotency transcription factors like OCT4 and SOX2 to their target enhancers. The loss of both UTX and UTY leads to a collapse of the pluripotent state, linked to impaired recruitment of chromatin remodelers. medlineplus.gov

Neuronal Specification (e.g., hypothalamic neuronal subtypes)

In the developing nervous system, UTX is critical for the proper specification of diverse neuronal subtypes. In the hypothalamus, UTX plays a sex-specific role in controlling the expression of transcription factors and neuropeptides that are essential for the differentiation of neuronal populations regulating energy homeostasis. core.ac.uk This regulatory function involves the demethylase activity of its JmjC domain, which removes H3K27me3 marks at the promoters of key neurogenic genes. core.ac.ukresearchgate.net By resolving these bivalent promoters, the UTX C-terminal domain enables the activation of genes required for the differentiation of neural progenitors into mature neurons and glia. researchgate.netresearchgate.net

Involvement in DNA Damage Response and Repair Pathways

The C-terminal region of the UTX protein is essential for its role in maintaining genomic integrity through the DNA damage response (DDR). Recent studies have highlighted that UTX contributes to tumor maintenance by regulating DNA replication and repair. researchgate.net Depletion of UTX disrupts these pathways, leading to the activation of ATM-CHK2 and ATR-CHK1 signaling and subsequent cell cycle arrest. researchgate.net

One of the key mechanisms involves the transcriptional upregulation of DNA repair genes. In Drosophila, UTX is required to upregulate the expression of ku80, a critical component of the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks. sdbonline.org This regulation is dependent on the tumor suppressor p53, with which UTX physically interacts. Following ionizing radiation, both UTX and p53 are recruited to the ku80 promoter in an interdependent manner, where UTX mediates the demethylation of H3K27me3 to activate gene expression. sdbonline.org

Furthermore, the C-terminal JmjC domain of UTX has been shown to be crucial for its interaction with Poly(ADP-ribose) polymerase 1 (PARP1), a key sensor of DNA damage involved in base excision repair and the repair of single- and double-strand breaks. UTX facilitates the recruitment of PARP1 to sites of DNA lesions, a function that contributes to tumor cell survival and proliferation. researchgate.net This role in DNA repair appears to be independent of its demethylase activity, suggesting a scaffolding function for the protein in assembling repair complexes. researchgate.net

Table 1: UTX (1264-1273) Region in DNA Damage Response

Interacting Protein Regulated Gene Pathway Functional Outcome
p53 ku80 Non-Homologous End Joining (NHEJ) Upregulation of DNA repair gene expression
PARP1 Not specified DNA Damage Sensing, BER, SSB/DSB Repair Recruitment of repair proteins to DNA lesions

Modulation of Autophagy and Apoptosis-Related Genes

The catalytic activity of the UTX C-terminal region is also pivotal in the transcriptional regulation of genes controlling autophagy and apoptosis (programmed cell death). In Drosophila, the UTX ortholog, dUTX, is required for the hormone-mediated programmed cell death of salivary glands during metamorphosis. sdbonline.org This process involves the coordinated expression of both apoptosis and autophagy genes. tandfonline.com

Studies have demonstrated that dUTX binds to the Ecdysone Receptor/Ultraspiracle nuclear hormone receptor complex and is recruited to the promoters of key cell death genes. sdbonline.org The demethylase activity of dUTX is essential for this process; its absence leads to delayed salivary gland cell death, reduced caspase activity, and decreased transcription of apoptosis and autophagy-related genes. sdbonline.org This indicates that UTX acts as a molecular link, modulating the expression of genes that determine cell survival versus death during development. tandfonline.com

In mammalian systems, UTX has also been implicated in apoptosis regulation. For instance, in the context of hypoxia-induced cardiomyocyte apoptosis, KDM6A expression is upregulated. Knockdown of Kdm6a exacerbates the apoptosis rate, a process linked to its regulation of the Ncx gene via H3K27me3 demethylation. nih.gov Conversely, in other contexts like obstructive uropathy, the knockout of Kdm6a in tubule epithelial cells was associated with a reduction in apoptosis. nih.gov This suggests a context-dependent role for UTX in controlling apoptosis-related gene programs.

Table 2: Genes Modulated by UTX (1264-1273) Region in Autophagy and Apoptosis

Organism Process Key Regulated Genes Effect of UTX Activity
Drosophila Programmed Cell Death Apoptosis & Autophagy Genes Activation of gene expression
Rat Cardiomyocyte Apoptosis Ncx Upregulation of gene expression, protecting against apoptosis nih.gov

Epigenetic Cross-talk and Coordination with Other Histone Modifications (e.g., H3K4 methylation, H2A ubiquitination)

The UTX protein, through its C-terminal region, functions as a central hub for epigenetic cross-talk, coordinating different histone modifications to establish a chromatin state permissive for transcription. UTX is a key component of the MLL3/MLL4 (KMT2C/KMT2D) complexes, which are histone methyltransferases responsible for monomethylating histone H3 at lysine (B10760008) 4 (H3K4me1), a hallmark of active enhancers. sdbonline.orgnih.gov The physical association between the H3K27 demethylase UTX and the H3K4 methyltransferase complexes provides a direct link between the removal of a repressive mark (H3K27me3) and the deposition of an active one (H3K4me1). nih.govunimi.it

This dual function is critical for antagonizing the gene silencing mediated by the Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark. nih.gov The removal of H3K27me3 by the UTX JmjC domain is often a prerequisite for gene activation. nih.govpnas.org For example, during myogenesis, UTX is recruited to muscle-specific genes to remove H3K27me3 marks, which is followed by H3K4 trimethylation (H3K4me3) and gene expression. nih.gov

The interplay extends to other histone modifications as well. PRC2-mediated gene silencing also involves the activity of PRC1, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub). The demethylation of H3K27 by UTX can regulate the recruitment of Polycomb complexes, thereby influencing H2A ubiquitination. nih.gov Furthermore, UTX interacts with histone acetyltransferases like CBP/p300. nih.gov This association can lead to increased H3K27 acetylation (H3K27ac), another mark of active transcription, at the promoters of target genes. This creates a coordinated switch from a repressive (H3K27me3) to an active (H3K27ac) chromatin state. nih.gov

Table 3: Epigenetic Cross-talk Involving the UTX (1264-1273) Region

Interacting Modification Interacting Proteins/Complexes UTX Function Consequence
H3K4 methylation MLL3/MLL4 (KMT2C/KMT2D) Component of the complex Links H3K27 demethylation with H3K4 methylation for gene activation sdbonline.orgnih.gov
H2A ubiquitination Polycomb Repressive Complexes (PRC1/PRC2) Antagonizes PRC2-mediated silencing Influences recruitment of Polycomb complexes and subsequent H2A ubiquitination nih.gov
H3K27 acetylation CBP/p300 Recruits acetyltransferases Switches chromatin from a repressive to an active state nih.gov

Methodological Approaches and Experimental Models for Studying the Utx Protein 1264 1273 Region

Structural Biology Techniques

Understanding the three-dimensional architecture and dynamic properties of the UTX (1264-1273) region is fundamental to deciphering its role. To this end, structural biology offers powerful tools to visualize and analyze the peptide at an atomic level.

X-ray crystallography is a pivotal technique for determining the high-resolution, three-dimensional structure of proteins and their complexes. This method has been successfully applied to the catalytic fragment of UTX, which includes the 1264-1273 region, providing critical insights into its architecture and interaction with substrates.

In a notable study, the crystal structure of the C-terminal catalytic fragment of human UTX (residues 880-1401) was solved, both in its apo form and in a complex with a histone H3K27me3 peptide. nih.govnih.gov This work revealed that the UTX structure is composed of a helical domain, a linker region, the catalytic jumonji (JmjC) domain, and a zinc-binding domain. nih.gov The 1264-1273 region is situated within the JmjC domain, which is central to the demethylase activity of the enzyme. nih.gov

The crystal structure demonstrated that the JmjC domain, along with the zinc-binding domain, cooperatively recognizes the histone H3 substrate. nih.gov Specifically, the JmjC domain binds to H3 residues 25-33, while the zinc-binding domain interacts with residues 17-21. nih.gov This dual recognition mechanism ensures high specificity for H3K27me3 and allows UTX to discriminate it from other methylated lysine (B10760008) residues, such as H3K9me3. nih.gov The detailed structural information obtained from X-ray crystallography provides a static yet highly informative snapshot of how the UTX catalytic fragment, including the 1264-1273 peptide region, engages with its substrate.

Table 1: Crystallographic Data of UTX Catalytic Fragment

Parameter Value
Protein Fragment Human UTX (residues 880-1401)
Complexed with Histone H3K27me3 peptide
Resolution High
Key Structural Features Helical domain, JmjC domain, Zinc-binding domain
Substrate Recognition JmjC domain binds H3 residues 25-33; Zinc-binding domain binds H3 residues 17-21

Data derived from studies on the crystal structure of the UTX catalytic fragment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins and peptides in solution, offering a complementary approach to the static picture provided by X-ray crystallography. uzh.chuq.edu.au While specific NMR studies focusing exclusively on the UTX (1264-1273) peptide are not extensively documented in publicly available literature, the principles of NMR spectroscopy make it an ideal method for investigating the conformational ensemble and flexibility of this region.

NMR can determine the three-dimensional structure of peptides by measuring nuclear Overhauser effects (NOEs) between protons that are close in space. uzh.ch This information, combined with data from scalar couplings which provide details on dihedral angles, allows for the calculation of a family of structures representing the conformational state of the peptide in solution. uzh.ch

Furthermore, NMR is uniquely suited to probe the dynamic properties of peptides over a wide range of timescales. uzh.ch Techniques such as the measurement of relaxation parameters (T1, T2, and heteronuclear NOE) can provide insights into the flexibility of the peptide backbone and side chains. For the UTX (1264-1273) region, NMR could reveal whether this segment is predominantly structured or flexible, and how its dynamics might change upon interaction with binding partners or substrates. Such information is crucial for a complete understanding of its function within the catalytic domain.

Biochemical and Biophysical Assays

To complement structural studies, a variety of biochemical and biophysical assays are employed to quantify the enzymatic activity of the UTX fragment containing the 1264-1273 region, to identify its interaction partners, and to delineate its substrate specificity.

Quantifying the demethylase activity of UTX is essential for understanding its enzymatic function and for the screening of potential inhibitors. Several assay formats are available for this purpose, including colorimetric, fluorometric, and homogeneous proximity-based assays.

Homogeneous assays, such as the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, offer a sensitive and high-throughput method for measuring UTX activity. bpsbioscience.com In this assay, a biotinylated histone H3 peptide substrate is incubated with the UTX enzyme. The demethylated product is then recognized by a specific antibody, and the interaction is detected through the proximity of donor and acceptor beads, which generates a luminescent signal. bpsbioscience.com This method is well-suited for studying enzyme kinetics and for high-throughput screening (HTS) applications. bpsbioscience.com

Table 2: Methodologies for Quantifying UTX Demethylase Activity

Assay Type Principle Application
AlphaLISA® Proximity-based immunoassay detecting demethylated substrate with antibody-coated beads. Enzyme kinetics, High-throughput screening
Colorimetric Measures a colored product generated as a result of the demethylation reaction. Enzyme activity and inhibition studies
Fluorometric Measures a fluorescent product generated during the demethylation process. Sensitive quantification of enzyme activity

This table summarizes common assay types for measuring UTX demethylase activity.

Identifying the proteins that interact with the UTX (1264-1273) region is crucial for understanding its role in larger protein complexes and cellular pathways. The N-terminal region of UTX is known to contain tetratricopeptide repeats (TPRs) that are involved in protein-protein interactions. sdbonline.org While the 1264-1273 region is within the catalytic domain, it could also contribute to or be influenced by protein interactions.

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in a cellular context. metwarebio.comantibodiesinc.comthermofisher.comnih.govnih.gov In a Co-IP experiment, an antibody targeting UTX is used to pull down UTX and any associated proteins from a cell lysate. The precipitated proteins are then identified by Western blotting or mass spectrometry. This method can reveal physiologically relevant interactions that occur within the cell.

Affinity Purification-Mass Spectrometry (AP-MS) is a powerful approach for identifying a broader range of interacting proteins. In this method, a tagged version of the UTX protein (or a fragment containing the 1264-1273 region) is expressed in cells, purified along with its binding partners, and the entire complex is analyzed by mass spectrometry to identify all the protein components.

AlphaLISA® technology can also be adapted to study protein-protein interactions. nih.govbpsbioscience.comrevvity.combmglabtech.com In this format, two interacting proteins are labeled with donor and acceptor beads, respectively. When the proteins interact, the beads are brought into close proximity, resulting in a detectable signal. This assay is particularly useful for quantifying the strength of interactions and for screening for molecules that disrupt these interactions. nih.gov

The catalytic fragment of UTX, which includes the 1264-1273 region, exhibits a high degree of substrate specificity for H3K27me3/2. nih.gov Understanding the molecular basis of this specificity is key to understanding its biological role.

Structural studies have revealed that the specificity of UTX is achieved through a dual-recognition mechanism involving both the JmjC and zinc-binding domains. nih.govnih.gov The JmjC domain recognizes residues surrounding the methylated lysine, specifically H3R26, H3A29, and H3P30. nih.gov The zinc-binding domain makes crucial contacts with H3L20. nih.gov This intricate network of interactions ensures that only H3K27me3 is efficiently demethylated.

Experimental approaches to probe substrate specificity often involve synthesizing a panel of histone peptides with various modifications or amino acid substitutions. These peptides are then used as substrates in demethylation assays to determine how changes in the peptide sequence affect the catalytic efficiency of the UTX fragment. This allows for a detailed mapping of the residues that are critical for substrate recognition and catalysis.

Table 3: Key Residues in Histone H3 Recognized by the UTX Catalytic Fragment

Histone H3 Residue Interacting UTX Domain Importance for Demethylation
H3R17 Zinc-binding domain Important
H3L20 Zinc-binding domain Important
H3R26 JmjC domain Important
H3A29 JmjC domain Important
H3P30 JmjC domain Important
H3T32 JmjC domain Important

Based on mutational analyses from structural studies of the UTX-H3 peptide complex. nih.gov

Genetic Engineering and Mutational Analyses Targeting the (1264-1273) Region

Genetic engineering and mutational analyses are pivotal in understanding the functional significance of specific protein domains. For the UTX (Ubiquitously transcribed Tetratricopeptide repeat on the X chromosome) protein, also known as KDM6A, these techniques have been instrumental in dissecting the roles of its various regions, including the C-terminal portion that contains the catalytically critical Jumonji C (JmjC) domain. The 1264-1273 region is located within this C-terminal catalytic domain.

Site-directed Mutagenesis for Functional Dissection

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. nih.govscispace.compatsnap.com This method allows researchers to alter one or more amino acids in a protein, enabling the study of protein structure-function relationships, active sites of enzymes, and protein-protein interactions. nih.gov By introducing precise mutations, such as substitutions, insertions, or deletions, scientists can investigate the functional consequences of modifying specific residues. scispace.com

In the context of the UTX protein, site-directed mutagenesis is crucial for creating catalytically inactive mutants to distinguish between its demethylase-dependent and -independent functions. researchgate.netplos.org For instance, studies have utilized UTX mutants with defective catalytic activity to analyze gene expression profiles, revealing that UTX regulates many target genes independently of its H3K27 demethylase function. researchgate.net While specific mutagenesis of the 1264-1273 region is not extensively detailed in isolation, mutations within the broader JmjC domain that encompasses this region have been shown to abolish the demethylase activity of UTX. plos.org These catalytically "dead" mutants are essential tools for determining which functions of UTX rely on its enzymatic activity and which are mediated through its role as a scaffolding protein within larger complexes. researchgate.net

Table 1: Examples of UTX Mutants Used in Functional Studies

Mutant TypeOrganism/Cell LineKey FindingReference
Catalytic Activity-Defective Mutant786-O and HCT116 cellsUTX regulates most target genes independently of its catalytic activity. researchgate.net
H1146A Point MutantMouseThis mutation renders the UTX protein defective in H3K27 demethylation. plos.org
Y1135C Point MutantMouseThis mutation, corresponding to a residue in human UTX, fails to demethylate H3K27me3. plos.org

Deletion or Truncation Mutants in Model Organisms (e.g., Drosophila, mouse)

The use of deletion or truncation mutants in model organisms provides invaluable insights into the in vivo functions of a protein.

Drosophila: In Drosophila melanogaster, which has a single UTX ortholog (dUTX), deletion mutants have demonstrated the essential role of this protein in development. sdbonline.orgnih.gov Utx null mutants that lack both maternal and zygotic protein die during larval development and exhibit defective HOX gene expression. sdbonline.orgnih.govresearchgate.net Studies using a deletion allele, UtxΔ, revealed that while maternally deposited Utx allows development to adulthood, these flies die shortly after hatching. sdbonline.orgnih.gov This indicates a critical requirement for UTX function throughout the life cycle. Furthermore, dUTX mutants show characteristics of Trithorax group (TrxG) genes, which antagonize Polycomb silencing to maintain active gene expression. sdbonline.org

Mouse: In mice, the situation is more complex due to the presence of a Y-chromosome paralog, UTY. Homozygous Utx mutant female embryos are lethal midway through gestation, displaying defects in neural tube, yolk sac, and cardiac development. plos.org However, hemizygous males with a mutant Utx allele are viable, a phenomenon attributed to compensation by UTY. plos.orgnih.gov This functional redundancy, however, is independent of demethylase activity, as mouse UTY is catalytically inactive. plos.org Compound mutant males lacking both Utx and Uty phenocopy the lethal phenotype of homozygous mutant females, confirming their overlapping, demethylase-independent functions in embryonic development. plos.org Truncating mutations in KDM6A have also been identified in various cancers, particularly bladder cancer, where they can lead to enhanced cell migration and anchorage-independent growth. oncokb.org

Table 2: Phenotypes of UTX Deletion/Truncation Mutants in Model Organisms

Model OrganismMutantPhenotypeReference
Drosophila melanogasterUtxΔ (lacking maternal & zygotic protein)Larval lethality, loss of HOX gene expression. sdbonline.orgnih.gov
Drosophila melanogasterUtxΔ (with maternal protein)Adult lethality shortly after hatching. sdbonline.orgnih.gov
Mouse (female)Homozygous Utx deletionMid-gestational lethality, developmental defects. plos.org
Mouse (male)Hemizygous Utx deletionViable, but runted. plos.org
Mouse (male)Compound Utx and Uty deletionMid-gestational lethality, phenocopies female homozygous mutant. plos.org

Chromatin Immunoprecipitation (ChIP) and Sequencing (ChIP-seq) for Chromatin Occupancy

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to map the genome-wide binding sites of DNA-associated proteins. nih.govyoutube.comyoutube.com This method has been widely applied to study UTX, revealing its localization at specific genomic regions and its role in modulating the chromatin landscape.

ChIP-seq studies have shown that UTX colocalizes with other chromatin-modifying proteins. In Drosophila, UTX, the chromatin-remodeling ATPase Brahma (Brm), and the acetyltransferase CBP are physically associated and their binding sites coincide on many genes, particularly at Polycomb response elements (PREs) and active Polycomb target genes marked by H3K27ac. sdbonline.orgnih.gov

In mammalian systems, UTX occupancy has been mapped in various cell types, including invariant natural killer T (iNKT) cells and hematopoietic stem and progenitor cells (HSPCs). In iNKT cells, UTX occupies the promoters of lineage-specific signature genes. nih.gov Loss of UTX in these cells leads to an accumulation of the repressive H3K27me3 mark and a reduction of the activating H3K4me3 mark at these promoters, correlating with their downregulation. nih.gov In HSPCs, ChIP-seq revealed that UTX co-localizes with chromatin remodelers like SMARCA4 (BRG1) and CHD4. researchgate.net Loss of UTX in this context leads to alterations in chromatin accessibility, with specific regions becoming either more closed or more open. researchgate.net These findings highlight UTX's role in maintaining an accessible chromatin state at enhancers and promoters, often in a manner independent of its catalytic activity. nih.gov

Proteomics and Mass Spectrometry for Post-Translational Modifications within or impacting the (1264-1273) Region

Proteomics, particularly using mass spectrometry, is the large-scale study of proteins and their post-translational modifications (PTMs). semanticscholar.orgnih.govnih.gov PTMs are covalent modifications to proteins that occur after translation and are critical for regulating protein function, localization, and interactions. nih.govyale.edu Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination. nih.govresearchgate.net

While the JmjC domain, which includes the 1264-1273 region, is primarily known for its catalytic activity, its function and regulation can be influenced by PTMs. Mass spectrometry-based approaches are essential for identifying and mapping these modifications. nih.gov For UTX, quantitative mass spectrometry has been used to identify its interaction partners. These studies have shown that UTX isoforms integrate into several large protein complexes, including the MLL3/MLL4 methyltransferase complexes, the PR-DUB deubiquitinase complex, and the MiDAC deacetylase complex. nih.gov The interaction with these complexes is crucial for UTX's function and can be modulated by factors like alternative splicing, which can alter protein regions available for binding. nih.gov

Although specific PTMs within the 1264-1273 region of UTX have not been extensively documented, this region's location within the catalytic core suggests that any modifications here could directly impact the protein's demethylase activity. The C-terminal region of proteins can undergo various modifications, such as amidation, which can affect protein-receptor interactions. frontiersin.org Future proteomic studies focusing on UTX could uncover specific PTMs in this region and elucidate their role in regulating its enzymatic function and its interplay with other chromatin-modifying complexes.

Transcriptomic Profiling (e.g., RNA-seq) in Cellular and Developmental Contexts

Transcriptomic profiling, most commonly performed using RNA sequencing (RNA-seq), allows for a comprehensive analysis of the complete set of RNA transcripts in a cell or organism. This technique is used to measure gene expression levels and identify genes that are differentially expressed under different conditions. lexogen.com

RNA-seq has been extensively used to understand the consequences of UTX loss or inactivation. In murine T-cell acute lymphoblastic leukemia (T-ALL) models, gene expression profiling of tumors driven by Utx inactivation revealed a specific gene expression signature, including the downregulation of tumor suppressor genes and the activation of oncogenes like Tal1. nih.gov

In urothelial cell cultures, siRNA-mediated knockdown of UTX was analyzed by RNA-seq. The results suggested an enrichment of precursor cell populations, providing a potential explanation for the high frequency of KDM6A mutations in urothelial carcinoma. mdpi.com Studies comparing wild-type UTX with catalytically inactive mutants in cancer cell lines have used RNA-seq to confirm that UTX can both up- and down-regulate gene expression, with many of these changes occurring independently of its demethylase activity. researchgate.netresearchgate.net

In developmental contexts, such as in Drosophila and mouse models, transcriptomic analyses have linked UTX function to the regulation of key developmental genes, most notably the HOX genes. sdbonline.orgnih.gov In UTX-deficient iNKT cells, RNA-seq identified the downregulation of a suite of lineage-specific genes required for proper cell development and maturation. nih.gov These transcriptomic studies collectively underscore the critical role of UTX as a major regulator of gene expression programs in both development and disease.

Table 3: Summary of Transcriptomic Findings in UTX-deficient Models

Model/SystemKey Transcriptomic ChangesImplicationReference
Murine T-ALLDownregulation of tumor suppressors (e.g., Nf1), activation of oncogenes (e.g., Tal1).UTX acts as a tumor suppressor in T-ALL. nih.gov
Urothelial Cell LinesEnrichment of precursor cell gene signatures.Loss of UTX may favor the expansion of tumor-initiating cells. mdpi.com
iNKT CellsDownregulation of lineage-specific genes (Tbx21, Klrd1, Cxcr3).UTX is required for the iNKT cell developmental gene program. nih.gov
Cancer Cell Lines (786-O, HCT116)Both up- and downregulation of genes, largely independent of catalytic activity.UTX has broad, non-catalytic roles in transcriptional regulation. researchgate.net
Drosophila MutantsMisregulation of HOX genes.UTX is essential for proper developmental patterning. sdbonline.orgnih.gov

Implications in Disease Pathogenesis: Mechanistic Insights Derived from the Utx Protein 1264 1273 Region

Role in Carcinogenesis (e.g., tumor suppressor or promoter functions based on molecular mechanisms)

UTX, encoded by the KDM6A gene, is a histone demethylase that removes methyl groups from histone H3 lysine (B10760008) 27 (H3K27), a mark associated with gene repression. nih.govwikipedia.org Consequently, UTX is generally considered a tumor suppressor, as its loss or inactivation can lead to increased H3K27 methylation and the silencing of tumor suppressor genes. sdbonline.orgmdpi.com However, the role of UTX in cancer is complex and can be context-dependent, with some studies suggesting a potential tumor-promoting function in certain malignancies. biorxiv.orgresearchgate.net

In many cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and pancreatic cancer, UTX functions as a tumor suppressor. nih.gov Loss-of-function mutations in the KDM6A gene are frequently observed in various human cancers. nih.govnih.gov These mutations often impair the demethylase activity of UTX, leading to an accumulation of H3K27me3 and subsequent repression of genes involved in cell cycle control and tumor suppression. nih.govnih.gov

Conversely, in some contexts, wild-type UTX may have a role in maintaining tumor growth. For instance, some studies suggest that in a significant proportion of tumors that express wild-type UTX, the protein may be involved in sustaining tumor cell cycling and survival. biorxiv.orgbiorxiv.org This dual role highlights the complexity of UTX's function in carcinogenesis, which can be influenced by the specific cellular and genetic context of the tumor.

Altered Gene Expression Programs in Cancer

The primary mechanism through which the UTX protein (1264-1273) region influences carcinogenesis is by altering gene expression programs. As part of the JmjC domain, this region is critical for the demethylation of H3K27me3, a repressive histone mark. By removing this mark, UTX facilitates the expression of target genes. nih.govnih.gov

A key set of UTX target genes are those that encode Retinoblastoma (RB)-binding proteins. nih.govnih.gov UTX maintains the expression of these proteins, which are crucial for cell cycle arrest. nih.gov Loss of UTX function can lead to the coordinated silencing of this RB network, thereby promoting uncontrolled cell proliferation. nih.gov

UTX is also involved in the regulation of the HOX gene family, which is critical for embryonic development and is often dysregulated in cancer. sdbonline.orgnih.gov By demethylating H3K27 at HOX gene loci, UTX helps to control their expression. nih.gov Inactivation of UTX can lead to aberrant HOX gene expression, contributing to tumorigenesis. nih.gov Furthermore, in T-ALL, UTX acts as a coactivator for the oncogenic transcription factor TAL1, regulating its leukemic gene expression program. nih.gov

Gene/Pathway Function in Normal Cells Effect of UTX Inactivation in Cancer References
RB Network Genes Control of cell cycle progression, tumor suppression.Decreased expression, leading to uncontrolled cell proliferation. nih.govnih.gov
HOX Genes Regulation of embryonic development and cell fate.Aberrant expression, contributing to developmental defects and cancer. sdbonline.orgnih.gov
TAL1 Target Genes Involved in hematopoiesis.Dysregulated expression, promoting leukemia. nih.gov

Impact on DNA Replication and Repair Pathways in Tumor Maintenance

Recent evidence suggests that UTX plays a role in maintaining tumor growth by influencing DNA replication and repair pathways. biorxiv.org This function appears to be independent of its demethylase activity, suggesting a scaffolding role for the protein. biorxiv.org Tumor cells may rely on UTX to maintain robust DNA replication machinery and efficient DNA damage repair mechanisms, which are essential for their survival and proliferation. biorxiv.org

UTX can interact with PARP1, a key enzyme in DNA repair, and facilitate its recruitment to sites of DNA damage. biorxiv.org Depletion of UTX has been shown to disrupt DNA replication and repair, leading to the activation of DNA damage checkpoints and a subsequent defect in tumor growth. biorxiv.org This suggests that in some tumors, UTX contributes to genomic stability, a hallmark of cancer. The process of DNA replication itself can influence gene repair, and while transcription is known to exert a strand bias in this process, DNA replication can further modulate it. nih.gov Errors in DNA repair and replication can lead to mutations, cell death, and cancer. nuscimagazine.com

Process Role of UTX Consequence of UTX Depletion References
DNA Replication Sustains DNA replication-associated transcriptional programs.Disruption of DNA replication, activation of S and G2/M checkpoints. biorxiv.org
DNA Repair Interacts with PARP1 and facilitates its recruitment to DNA lesions.Impaired DNA damage repair, increased genomic instability. biorxiv.org

Modulation of Tumor Immune Microenvironment (e.g., chemokine gene expression)

The tumor microenvironment plays a critical role in cancer progression and response to therapy. nih.govfrontiersin.orgfrontiersin.org UTX can modulate the tumor immune microenvironment, in part through the regulation of chemokine gene expression. nih.gov Chemokines are signaling proteins that direct the migration of immune cells. frontiersin.orgresearchgate.net

By regulating the expression of genes involved in immune responses, UTX can influence the infiltration of immune cells into the tumor. nih.gov For example, UTX can promote the expression of genes associated with a cytolytic effector program in CD8+ T cells, which are critical for killing cancer cells. biorxiv.org Loss of UTX in tumor cells may therefore lead to an altered immune microenvironment that is less effective at controlling tumor growth. nih.gov The interplay between tumor cells and the surrounding immune cells is a key factor in determining the outcome of the anti-tumor immune response. nih.govmdpi.com

Contributions to Developmental Disorders and Epigenetic Syndromes

Constitutional inactivation of UTX is a known cause of Kabuki syndrome, a congenital disorder characterized by distinctive facial features, intellectual disability, and other developmental abnormalities. nih.govnih.gov This underscores the critical role of UTX in normal embryonic development. nih.govhubrecht.eu Epigenetic regulators, including UTX, are crucial for orchestrating the precise gene expression programs required for proper development, and mutations in these regulators are a significant cause of growth disorders. frontiersin.org

UTX is essential for processes such as cell fate determination and tissue-specific differentiation. mdpi.comnih.gov It is involved in the regulation of key developmental genes, including the HOX gene family. nih.gov The demethylase activity of UTX is required for the proper activation of these genes during embryogenesis. sdbonline.orgnih.gov Loss of UTX function can lead to widespread epigenetic changes and misregulation of gene expression, resulting in the developmental defects seen in conditions like Kabuki syndrome. nih.gov The study of epigenetic mechanisms in neurodevelopmental disorders like Fragile X Syndrome also highlights the importance of proper gene regulation for normal development. frontiersin.org

Dysregulation of Cell Cycle Control and Apoptosis Pathways

UTX plays a significant role in regulating the cell cycle and apoptosis, two fundamental processes that are often dysregulated in cancer. nih.govnih.gov A primary mechanism by which UTX controls the cell cycle is through its regulation of the Retinoblastoma (RB) protein network. nih.govlibretexts.org By maintaining the expression of RB-binding proteins, UTX enables cell cycle arrest. nih.govnih.gov Loss of UTX can lead to the silencing of these genes, thereby promoting cell cycle progression and proliferation. nih.gov

In addition to cell cycle control, UTX is also implicated in the regulation of apoptosis, or programmed cell death. nih.govaging-us.comnih.gov Apoptosis is a crucial mechanism for removing damaged or unwanted cells and is often evaded by cancer cells. aging-us.comnih.gov Studies have shown that inhibiting UTX can suppress the proliferation of glioblastoma stem cells and promote their apoptosis. nih.gov This effect is mediated, at least in part, by the UTX-dependent regulation of genes such as periostin. nih.gov The apoptotic process is complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which are tightly regulated. scielo.orgabcam.cn

Cellular Process Mechanism of UTX Involvement Consequence of UTX Dysregulation References
Cell Cycle Control Maintains expression of RB-binding proteins.Uncontrolled cell cycle progression and proliferation. nih.govnih.govlibretexts.org
Apoptosis Regulates the expression of apoptosis-related genes like periostin.Evasion of apoptosis and enhanced cancer cell survival. nih.govnih.gov

Future Research Directions and Unanswered Questions Regarding the Utx Protein 1264 1273 Region

Elucidating the Precise Conformational Changes of the (1264-1273) Region upon Ligand/Partner Binding

A fundamental question in protein-protein interactions is how binding events induce structural rearrangements to facilitate function. It is known that proteins can exist in an ensemble of conformations, and ligand binding can shift this equilibrium toward a specific active state. gersteinlab.orgnih.gov For UTX, structural studies have revealed that its zinc-binding domain, which is also in the C-terminal portion of the protein, undergoes a significant conformational change upon binding to its histone H3 substrate. nih.gov This change exposes a hydrophobic patch that is otherwise inaccessible, highlighting the dynamic nature of this region. nih.gov

However, it remains an open question whether the 1264-1273 region itself undergoes distinct conformational changes upon interaction with substrates, co-factors, or other binding partners. Future research should employ high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to solve the structure of this specific peptide region both in its unbound state and in complex with various interacting molecules. Furthermore, biophysical methods like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) could provide dynamic insights into the flexibility and ligand-induced structural shifts of this specific peptide sequence within the larger UTX protein. Understanding these precise changes is critical to deciphering the mechanistic basis of its potential regulatory roles.

Identifying Novel Interacting Partners that Engage Specifically with the (1264-1273) Peptide

UTX functions within large multi-protein complexes, and its interactions are crucial for its biological activity. researchgate.net It is a core component of the MLL3 and MLL4 complexes, which are involved in methylating histone H3 on lysine (B10760008) 4 (H3K4). nih.govsdbonline.org UTX has also been shown to interact with a variety of other proteins, including PARP1, p53, and the transcriptional regulator Six4, which recruits UTX to muscle-specific genes. sdbonline.orgresearchgate.netnih.gov

Despite the identification of numerous UTX interactors, the specific domains or motifs mediating these interactions are often not precisely mapped. A significant gap in knowledge is the lack of information on proteins that may bind specifically to the 1264-1273 region. This peptide could serve as a unique docking site, distinct from the main catalytic pocket, allowing for the recruitment of specific factors that modulate UTX activity or link it to other cellular pathways.

Future research should focus on identifying novel interacting partners that engage with this specific peptide. Methodologies could include:

Yeast two-hybrid screens: Using the 1264-1273 peptide as bait to screen cDNA libraries.

Affinity purification-mass spectrometry (AP-MS): Using a synthesized and tagged 1264-1273 peptide to pull down interacting proteins from cell lysates.

Protein microarrays: Screening for interactions between the peptide and a large array of purified proteins.

Identifying proteins that bind directly to this region will be a crucial step in uncovering novel functions and regulatory mechanisms associated with the UTX C-terminus.

Investigating the Impact of Post-Translational Modifications within or Adjacent to the (1264-1273) Region on UTX Functionality

Post-translational modifications (PTMs) are critical regulatory mechanisms that can alter a protein's conformation, stability, localization, and interactions with other molecules. nih.gov Histone proteins themselves are subject to a wide array of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination, which form the basis of the "histone code". researchgate.netias.ac.in The enzymes that regulate these marks, such as UTX, are also subject to PTMs, adding another layer of regulatory complexity.

The 1264-1273 region of UTX, along with its flanking sequences, contains several residues (e.g., lysines, serines, threonines) that are potential sites for various PTMs. It is currently unknown whether this region is modified and, if so, how such modifications might affect UTX function. For example, phosphorylation could create a binding site for a phospho-binding protein or induce a conformational change that alters catalytic activity. Similarly, acetylation or ubiquitination of a lysine residue within or near this peptide could regulate protein stability or protein-protein interactions.

Future studies should aim to:

Map PTMs: Utilize advanced mass spectrometry techniques to identify any PTMs occurring on residues within and adjacent to the 1264-1273 sequence in different cellular contexts.

Functional Analysis: Generate UTX mutants that either mimic (e.g., aspartate substitution for phosphoserine) or abolish (e.g., alanine (B10760859) substitution) identified PTMs. These mutants could then be assessed for changes in catalytic activity, protein interactions, subcellular localization, and their ability to regulate target gene expression.

Developing Targeted Molecular Probes or Modulators Specific to the (1264-1273) Region for Mechanistic Studies

To dissect the specific function of the 1264-1273 region in situ, the development of targeted molecular tools is essential. Such tools would allow researchers to specifically track the region's behavior within a cell or to perturb its function without affecting the entire UTX protein.

Future efforts could focus on two main areas:

Molecular Probes: Designing and synthesizing high-affinity molecular probes, such as fluorescently labeled peptides or nanobodies, that specifically bind to the 1264-1273 epitope. These probes could be used in advanced imaging techniques (e.g., FRET, super-resolution microscopy) to visualize the region's localization, its engagement with binding partners in real-time, and potential conformational changes within living cells.

Specific Modulators: Developing small molecules or cell-penetrating peptides that specifically bind to the 1264-1273 region. These modulators could be designed to either block its interaction with binding partners or to stabilize a particular conformation. Such tools would be invaluable for mechanistic studies to determine the functional consequences of targeting this specific region, separating its potential non-catalytic roles from the demethylase activity of the broader JmjC domain.

Comprehensive Functional Characterization of UTX Isoforms Lacking or Modifying the (1264-1273) Region

Recent research has revealed that the UTX gene undergoes extensive alternative mRNA splicing, particularly in the central region of the transcript encoded by exons 12 to 17. nih.govbiorxiv.org This splicing results in multiple UTX protein isoforms, some of which may lack or have modified versions of the C-terminal region containing the 1264-1273 peptide.

These studies have shown that different isoforms can have distinct subcellular localizations (nuclear vs. cytonuclear) and varying abilities to interact with other chromatin-regulating complexes, such as the PR-DUB and MiDAC complexes. nih.govbiorxiv.org This strongly suggests that alternative splicing of the C-terminal region is a key mechanism for regulating UTX function.

A critical future direction is the comprehensive functional characterization of these naturally occurring isoforms. This would involve:

Systematic Identification: Using long-read sequencing to fully catalogue the repertoire of UTX isoforms expressed in different tissues and disease states.

Functional Comparison: Expressing individual isoforms—specifically those with alterations in the 1264-1273 region—in cells and comparing their properties. Key aspects to investigate include their histone demethylase activity, chromatin binding profiles, protein interactomes, and their impact on gene expression and cellular phenotypes.

This research will clarify the functional importance of the 1264-1273 region by studying the consequences of its natural modification or absence in specific protein isoforms.

Exploring Redundant or Compensatory Roles of Analogs (e.g., UTY) in the Context of the (1264-1273) Region's Functionality

UTX has a homolog on the Y chromosome called UTY. nih.govwikipedia.org The UTX and UTY proteins share significant sequence similarity, particularly in their N-terminal TPR motifs and C-terminal JmjC domains. nih.gov Studies in mice have demonstrated that UTX and UTY have essential, redundant functions during embryonic development. nih.govresearchgate.net Strikingly, this functional overlap appears to be independent of histone demethylase activity, as mouse UTY is catalytically inactive yet can compensate for the loss of UTX in male embryos. nih.gov This points to crucial non-catalytic roles for these proteins.

Given the high degree of similarity in their C-terminal domains, a key unanswered question is whether UTY can functionally compensate for the specific, non-catalytic roles mediated by the 1264-1273 region of UTX. Future research should investigate:

Interaction Conservation: Determine if UTY, via its analogous C-terminal region, can interact with the same binding partners that engage with the UTX 1264-1273 peptide.

Functional Rescue Experiments: In cells lacking UTX, assess whether full-length UTY or chimeric proteins (e.g., UTX with its 1264-1273 region swapped for the corresponding UTY sequence) can rescue specific functions attributed to the UTX C-terminus.

Exploring the interplay between UTX and UTY with a focus on this specific peptide region will provide deeper insights into its demethylase-independent functions and the mechanisms of functional redundancy between these X-Y homologs. biorxiv.orgresearchgate.netconsensus.app

Q & A

Q. What is the primary biochemical function of the UTX protein (1264-1273) region, and how is it experimentally validated?

The UTX protein (residues 1264-1273) is part of the JmjC domain-containing histone demethylase family, specifically targeting H3K27me3/me2 for demethylation, thereby activating gene expression . Validation involves in vitro enzymatic assays using recombinant UTX protein (e.g., ab159790) to measure demethylation activity via Western blotting with H3K27me3-specific antibodies . CRISPR/Cas9 knockout models in mESCs further confirm loss-of-function phenotypes, such as impaired adipocyte differentiation .

Q. Which experimental techniques are essential for detecting UTX protein expression and localization in cellular models?

  • Western Blotting : Use UTX-specific antibodies (e.g., UTX (D3Q1I) Rabbit mAb) to detect protein levels in lysates .
  • Immunohistochemistry/Immunofluorescence : Localize UTX in nuclear compartments, particularly in chromatin-rich regions, using validated antibodies .
  • Co-Immunoprecipitation (Co-IP) : Identify UTX-interacting partners (e.g., Polycomb Repressive Complex 2 components) to study its role in chromatin remodeling .

Q. How can researchers access reliable structural and functional data on UTX (1264-1273)?

Databases like neXtProt and UniProt provide curated information on UTX domains, post-translational modifications, and disease associations. neXtProt’s “Phenotype View” allows filtering for functional annotations (e.g., H3K27 demethylase activity) and variant data relevant to residues 1264-1273 .

Advanced Research Questions

Q. How do contradictory findings about UTX’s demethylase-independent roles impact experimental design?

Studies show UTX regulates embryonic development independently of its catalytic activity, as demonstrated by UTY (a catalytically inactive homolog) rescuing Utx-deficient phenotypes in mice . To isolate demethylase-dependent functions:

  • Use UTXΔJmjC mutants (deleting residues critical for enzymatic activity) in rescue experiments.
  • Compare transcriptomic profiles (RNA-seq) of wild-type vs. catalytic-dead UTX models to identify demethylase-specific targets .

Q. What strategies resolve discrepancies in UTX’s role across differentiation stages, such as in adipogenesis vs. neurogenesis?

  • Stage-Specific Knockdown : Inducible CRISPR systems (e.g., Cre-lox) to delete UTX at specific differentiation timepoints .
  • Histone Modification Profiling : ChIP-seq for H3K27me3 in lineage-specific cells (e.g., preadipocytes vs. neural progenitors) to assess context-dependent UTX activity .
  • Multi-Omics Integration : Correlate UTX binding (ChIP-seq) with transcriptomic (scRNA-seq) and proteomic data to identify tissue-specific regulatory networks .

Q. How can researchers address challenges in characterizing UTX (1264-1273) interactions with chromatin remodelers?

  • Crosslinking MS/MS : Stabilize transient interactions using formaldehyde crosslinking followed by mass spectrometry .
  • Structural Biology : Cryo-EM or X-ray crystallography of UTX-peptide complexes (e.g., residues 1264-1273 bound to H3K27me3 nucleosomes) .
  • Functional Mutagenesis : Replace residues 1264-1273 with alanine to test their role in binding affinity via Surface Plasmon Resonance (SPR) .

Q. What computational tools are recommended for predicting UTX (1264-1273) mutations linked to cancer?

  • Variant Effect Prediction : Use tools like SIFT or PolyPhen-2, integrated into neXtProt, to assess mutation impact on demethylase activity .
  • 3D Modeling : SWISS-MODEL or AlphaFold to predict structural disruptions caused by mutations (e.g., R1267Q) in the 1264-1273 region .

Methodological and Ethical Considerations

Q. How should researchers design controls for UTX-related chromatin studies to account for off-target effects?

  • Catalytic-Inactive Controls : Include UTX mutants (e.g., H1266A) in demethylation assays to distinguish enzymatic vs. scaffolding roles .
  • Rescue Experiments : Reintroduce wild-type UTX in knockout models to confirm phenotype reversibility .
  • Pharmacological Inhibitors : Use GSK-J4 (a UTX/JMJD3 inhibitor) to validate specificity in cell-based assays .

Q. What ethical frameworks apply when translating UTX research into clinical models (e.g., cancer or regenerative therapies)?

  • Preclinical Rigor : Ensure animal/human cell models (e.g., UTx protocols) follow ARRIVE/IRB guidelines for reproducibility and ethical oversight .
  • Data Transparency : Share negative/ambiguous results (e.g., UTX’s dual roles) in public repositories to avoid publication bias .

Data Analysis and Collaboration

Q. How can interdisciplinary teams leverage platforms like neXtProt to accelerate UTX research?

  • Custom Queries : Use neXtProt’s advanced search to filter UTX data by PTMs, interactions, or disease links .
  • Collaborative Tools : Create private lists in neXtProt to share UTX variants or peptide data across labs .
  • Data Export : Download UTX entries in FASTA/XML formats for integration with local databases or machine learning pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.